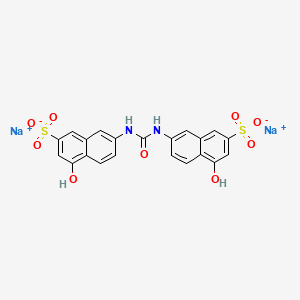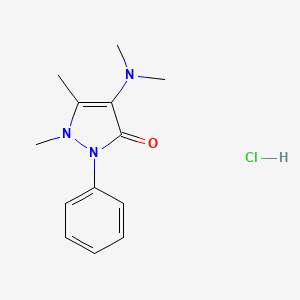
氨基比林盐酸盐
描述
Aminopyrine hydrochloride is a pyrazolone with analgesic, anti-inflammatory, and antipyretic properties. Use of this product is concurrent with risk of Agranulocytosis. A breath test with 13C-labeled aminopyrine has been used as a non-invasive measure of Cytochrome P-450 metabolic activity in Liver function tests.
科学研究应用
药物表征和检测:
- 氨基比林是一种有效的镇痛和抗炎药,已使用太赫兹时域光谱和 DFT 模拟对其进行表征。该方法具有检测中成药中氨基比林掺假和检验假药的潜在应用 (Huang 等人,2020)。
环境影响和去除:
- 研究了游离氯消毒过程中水中氨基比林的降解行为和影响因素。结果发现,氯不能完全矿化氨基比林,表明其在水生环境中的持久性 (Cai、Zhang 和 Feng,2014)。
- 另一项研究探讨了游离有效氯氧化对氨基比林的转化机理,揭示了包括吡唑环断裂和卤代化在内的几种转化产物和途径 (Cai、Feng 和 Zhang,2017)。
医学研究应用:
- 氨基比林已用于 13C-氨基比林呼气试验,以评估丙型肝炎病毒相关慢性肝病患者的疾病严重程度 (Giannini 等人,2002)。
- 研究了氨基比林对羟基自由基的清除活性,显示了其与活性氧的反应性 (Santos 等人,2010)。
化学分析和质量控制:
- 研究了塞尔维亚环境水体中氨基比林及其代谢物的出现和行为,包括它们在河岸过滤过程中的去除效率 (Kovačević 等人,2016)。
- 氨基比林已被发现是变压器油中的污染物,会影响变压器的绝缘电阻。发现吸附法可以有效解决这个问题 (Zhang 等人,2019)。
属性
CAS 编号 |
6170-29-2 |
|---|---|
产品名称 |
Aminopyrine hydrochloride |
分子式 |
C13H18ClN3O |
分子量 |
267.75 g/mol |
IUPAC 名称 |
4-(dimethylamino)-1,5-dimethyl-2-phenylpyrazol-3-one;hydrochloride |
InChI |
InChI=1S/C13H17N3O.ClH/c1-10-12(14(2)3)13(17)16(15(10)4)11-8-6-5-7-9-11;/h5-9H,1-4H3;1H |
InChI 键 |
ZEDWHCCELDCMBG-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C.Cl |
规范 SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C.Cl |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Aminopyrine HCl, Aminopyrine hydrochloride |
产品来源 |
United States |
Synthesis routes and methods
Procedure details

















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

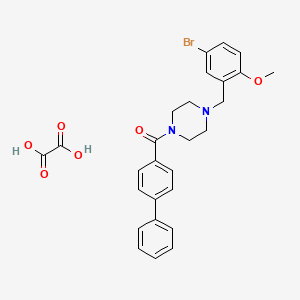
![2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(3-chlorophenyl)acetonitrile](/img/structure/B1667025.png)
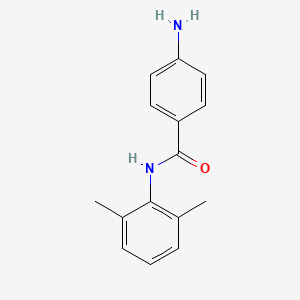
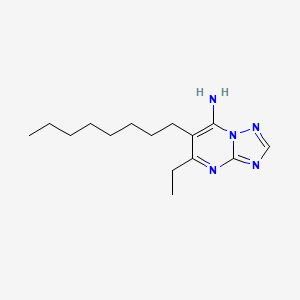
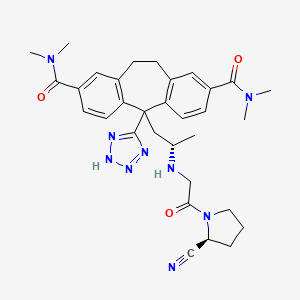
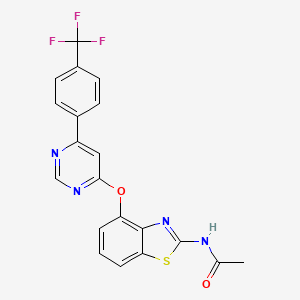
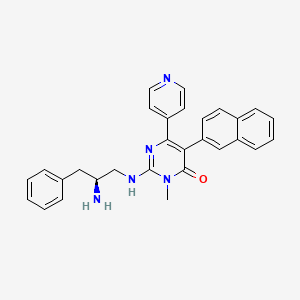
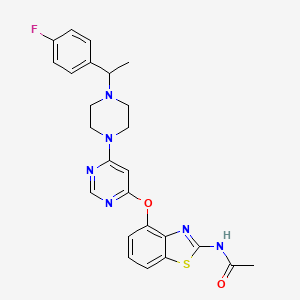
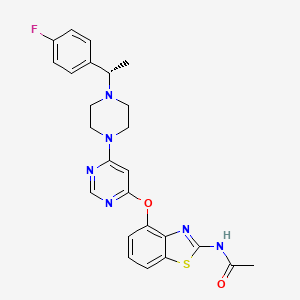
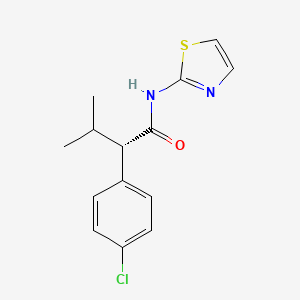
![Benzothiazol-6-yl-[6-(2-cyclohexylmethylamino-4-trifluoromethylphenyl)pyrimidin-4-yl]amine](/img/structure/B1667042.png)
![N-[2,2,2-trichloro-1-(4-chlorophenyl)sulfanylethyl]benzamide](/img/structure/B1667044.png)
![(2E)-N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[4-(1,1-dimethylethyl)phenyl]-2-propenamide](/img/structure/B1667045.png)
